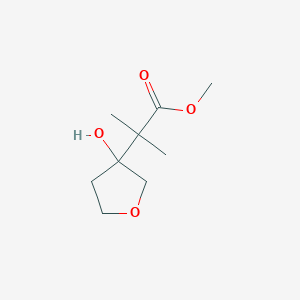
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate fluorinated precursors with amines and formaldehyde under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-nitrophenol with ethylene glycol and a reducing agent to form the desired benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: It may be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to result from its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but with different fluorine atom positions.
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a methyl group, which alters its chemical properties.
Uniqueness
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific fluorine atom positions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H7F2NO |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11H,3-4H2 |
Clé InChI |
MQBJHAGPRWLVGT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13243877.png)






![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)

![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)


amine](/img/structure/B13243971.png)
